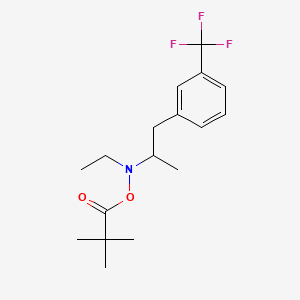

Benzeneethanamine, N-(2,2-dimethyl-1-oxopropoxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)-

Beschreibung

Benzeneethanamine, N-(2,2-dimethyl-1-oxopropoxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- is a complex organic compound with a unique structure that includes a benzene ring, an ethanamine group, and several substituents

Eigenschaften

CAS-Nummer |

94593-31-4 |

|---|---|

Molekularformel |

C17H24F3NO2 |

Molekulargewicht |

331.4 g/mol |

IUPAC-Name |

[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C17H24F3NO2/c1-6-21(23-15(22)16(3,4)5)12(2)10-13-8-7-9-14(11-13)17(18,19)20/h7-9,11-12H,6,10H2,1-5H3 |

InChI-Schlüssel |

WEBKUTLKZLUCCG-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2,2-Dimethyl-1-oxopropoxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)-Benzolethanamin beinhaltet in der Regel mehrere Schritte, einschließlich der Bildung von Zwischenverbindungen. Spezifische Reaktionsbedingungen, wie Temperatur, Druck und die Verwendung von Katalysatoren, sind entscheidend, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird .

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion dieser Verbindung großtechnische chemische Reaktoren und kontinuierliche Verfahren zur Optimierung der Effizienz und Skalierbarkeit umfassen. Der Einsatz von automatisierten Systemen und fortschrittlichen Analysemethoden gewährleistet eine gleichbleibende Qualität und minimiert das Risiko von Verunreinigungen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(2,2-Dimethyl-1-oxopropoxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)-Benzolethanamin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Die Verbindung kann mit Mitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid reduziert werden, was je nach Reaktionsbedingungen zur Bildung verschiedener Produkte führt.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können auftreten, bei denen ein Substituent durch einen anderen ersetzt wird.

Häufige Reagenzien und Bedingungen

Die Wahl der Reagenzien und Reaktionsbedingungen hängt von der gewünschten Transformation ab. So können Oxidationsreaktionen saure oder basische Bedingungen erfordern, während Reduktionsreaktionen häufig unter wasserfreien Bedingungen ablaufen, um Nebenreaktionen zu verhindern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, variieren je nach spezifischem Reaktionsweg. So können beispielsweise Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(2,2-Dimethyl-1-oxopropoxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)-Benzolethanamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Diese Interaktionen können biochemische Pfade modulieren und zu verschiedenen physiologischen Wirkungen führen. Die genauen Pfade und Ziele hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung eingesetzt wird.

Wirkmechanismus

The mechanism of action of Benzeneethanamine, N-(2,2-dimethyl-1-oxopropoxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-Brom-N-(2,2-dimethyl-1-oxopropoxy)-Benzenamin: Diese Verbindung weist eine ähnliche Struktur auf, enthält aber ein Bromatom, das ihre chemischen Eigenschaften und Reaktivität erheblich verändern kann.

4-Hydroxy-Benzolessigsäure, (2,2-dimethyl-1-oxopropoxy)methylester: Eine weitere verwandte Verbindung mit einer anderen funktionellen Gruppe, die ihre Anwendungen und ihr Verhalten in chemischen Reaktionen beeinflusst.

Einzigartigkeit

N-(2,2-Dimethyl-1-oxopropoxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)-Benzolethanamin zeichnet sich durch seine Trifluormethylgruppe aus, die einzigartige elektronische Eigenschaften verleiht und ihre Stabilität und Reaktivität in verschiedenen chemischen Umgebungen erhöht .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.